Beta-defensin107A
Description
Beta-defensin107A (DEFB107A) is a member of the beta-defensin family, a class of small cationic peptides critical to innate immunity. These peptides are characterized by their six cysteine residues forming three disulfide bonds, which stabilize their conserved β-sheet structure . DEFB107A is encoded by the DEFB107A gene, located in a duplicated genomic cluster on chromosome 8p23. This duplication results in two nearly identical copies, DEFB107A and DEFB107B, arranged in a tail-to-tail orientation . Beta-defensins like DEFB107A are expressed in epithelial and immune cells, where they exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. Additionally, they modulate immune responses by recruiting dendritic cells and T lymphocytes via chemokine receptors such as CCR6 .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AIHRALICKRMEGHCEAECLTFEAKIGGCRAELAPFCCKNRKKH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Structural and Genomic Features
Beta-defensins share a conserved three-dimensional structure due to their disulfide-bond framework, despite low sequence similarity . For example:
| Compound | Gene Location | Cysteine Motif | Disulfide Bonds | Structural Conservation |
|---|---|---|---|---|
| Beta-defensin107A | Chromosome 8p23 | 6 cysteines | 3 bonds | High (β-sheet core) |
| Beta-defensin 2 | Chromosome 8p23 | 6 cysteines | 3 bonds | High |
| Beta-defensin 3 | Chromosome 20q13 | 6 cysteines | 3 bonds | High |
| Alpha-defensin 1 | Chromosome 8p23 | 6 cysteines | 3 bonds | Moderate |
DEFB107A is unique in its genomic duplication, which may confer functional redundancy or tissue-specific expression compared to non-duplicated defensins like Beta-defensin 3 .
Functional Diversity
Beta-defensins vary in antimicrobial potency, immune modulation, and tissue expression:
- Antimicrobial Specificity: Beta-defensin 3 shows potent activity against respiratory syncytial virus (RSV) by disrupting viral membranes , whereas Beta-defensin 2 is highly effective against Pseudomonas aeruginosa in corneal infections . DEFB107A’s exact microbial targets remain less characterized but are hypothesized to overlap with other beta-defensins due to structural similarity .
- Immune Signaling : Beta-defensin 2 enhances adaptive immunity by activating TLR4 on dendritic cells , while Beta-defensin 3’s chemotactic activity is linked to heparan sulfate interactions . DEFB107A may share CCR6-mediated chemotaxis, akin to hBD1 .
Expression and Regulation
- Tissue Specificity : Beta-defensin 2 is highly expressed in the skin and respiratory tract, while Beta-defensin 3 is prominent in oral mucosa . DEFB107A’s expression profile is less documented but likely overlaps with other beta-defensins in mucosal surfaces .
- Induction Mechanisms : Beta-defensin 2 is upregulated by bacterial lipopolysaccharides (LPS) and cytokines like TNF-α , whereas Beta-defensin 3 is induced by viral pathogens (e.g., influenza) . DEFB107A’s regulatory pathways are uncharacterized but may involve similar inflammatory cues.
Therapeutic Potential
| Compound | Clinical Applications | Challenges |
|---|---|---|
| This compound | Potential in mucosal vaccines, antimicrobials | Limited in vivo studies |
| Beta-defensin 2 | Wound healing, vaccine adjuvants | Proteolytic degradation in vivo |
| Beta-defensin 3 | Antiviral therapies, topical microbicides | Cytotoxicity at high concentrations |
Beta-defensin 2 has been tested as a fusion protein vaccine adjuvant, enhancing CD8+ T cell responses . Beta-defensin 3’s cytotoxicity limits its systemic use but shows promise in topical formulations .
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